4-(2-Chlorophenoxy)-N-hydroxybenzenamine
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Overview
Description
4-(2-Chlorophenoxy)-N-hydroxybenzenamine is an organic compound that features a chlorophenoxy group attached to a hydroxybenzenamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenoxy)-N-hydroxybenzenamine typically involves the reaction of 2-chlorophenol with N-hydroxybenzenamine under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the N-hydroxybenzenamine, followed by the addition of 2-chlorophenol. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenoxy)-N-hydroxybenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
4-(2-Chlorophenoxy)-N-hydroxybenzenamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenoxy)-N-hydroxybenzenamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(2-chlorophenoxy)acetamido benzoic acid: Shares a similar chlorophenoxy group but has different functional groups.
N-(3,4-dimethoxybenzylidene)-2-(4-chloro-2-(2-chlorophenoxy)phenyl)acetic acid hydrazide: Contains a similar chlorophenoxy structure but with additional functional groups .
Uniqueness
4-(2-Chlorophenoxy)-N-hydroxybenzenamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
958791-94-1 |
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Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
N-[4-(2-chlorophenoxy)phenyl]hydroxylamine |
InChI |
InChI=1S/C12H10ClNO2/c13-11-3-1-2-4-12(11)16-10-7-5-9(14-15)6-8-10/h1-8,14-15H |
InChI Key |
JVJQJMMTPZRVFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)NO)Cl |
Origin of Product |
United States |
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